Hydrogen Bond Donor and Polarity Differentiation
The target compound possesses three hydrogen bond donors (HBD), compared to one HBD for the unsubstituted 1-methyl-1H-indole-3-carboxylic acid scaffold. This increase results from the 5-hydroxy and 2-(1-hydroxypropyl)-OH substituents. According to Lipinski's Rule of Five, compounds with HBD >5 are considered less likely to be orally bioavailable; the target compound's HBD count of 3 falls within favorable drug-like space while providing additional specific interaction capacity [1]. The topological polar surface area (TPSA) increases from 53.1 Ų (1-methylindole-3-carboxylic acid) to 82.7 Ų for the target compound, reflecting enhanced polarity that influences membrane permeability and solubility profiles [1][2].
Comparator: HBD = 1; TPSA = 53.1 Ų; XLogP3-AA ≈ 1.6
| Evidence Dimension | Hydrogen bond donor count (HBD) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | HBD = 3; TPSA = 82.7 Ų; XLogP3-AA = 1.2; MW = 249.26 g/mol |
| Comparator Or Baseline | 1-Methyl-1H-indole-3-carboxylic acid (CAS 32387-21-6): HBD = 1; TPSA = 53.1 Ų; XLogP3-AA = 1.6 (estimated); MW = 175.18 g/mol |
| Quantified Difference | ΔHBD = +2; ΔTPSA = +29.6 Ų; ΔMW = +74.08 g/mol; ΔXLogP3-AA = −0.4 (more hydrophilic) |
| Conditions | Computed physicochemical properties from PubChem (target) and Sigma-Aldrich/ PubChem (comparator); XLogP3-AA algorithm |
Why This Matters
The higher HBD count and TPSA indicate greater capacity for stereospecific hydrogen bonding interactions with biological targets, while maintaining drug-like physicochemical parameters within favorable bounds for permeability and solubility.
- [1] PubChem. 5-Hydroxy-2-(1-hydroxypropyl)-1-methyl-1H-indole-3-carboxylic acid. CID 137702140. Computed physicochemical properties. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/137702140 View Source
- [2] PubChem. 1-Methylindole-3-carboxylic acid. CID 854040. Computed physicochemical properties. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/854040 View Source
